An In-depth Technical Guide to 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 278614-91-8)
An In-depth Technical Guide to 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 278614-91-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated heterocyclic compound belonging to the privileged pyrido[1,2-a]pyrimidine scaffold. This document delves into the compound's chemical and physical properties, outlines a detailed, plausible synthetic route based on established methodologies for analogous structures, and discusses its potential applications in medicinal chemistry and drug discovery. The guide also covers key safety and handling considerations. The pyrido[1,2-a]pyrimidine core is a cornerstone in the development of a wide array of therapeutic agents, and this dichloro-derivative serves as a valuable intermediate for the synthesis of novel bioactive molecules.
Introduction and Significance
The pyrido[1,2-a]pyrimidine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antipsychotic, anti-inflammatory, antioxidant, anticancer, and antimalarial properties.[1][2][3][4] The introduction of halogen atoms, such as chlorine, onto this scaffold can profoundly influence the physicochemical properties and biological activity of the resulting molecules. Halogenation can enhance metabolic stability, improve membrane permeability, and provide handles for further chemical modification through cross-coupling reactions.
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (Figure 1) is a key synthetic intermediate. The two chlorine atoms at positions 2 and 7 are susceptible to nucleophilic substitution, making this compound a versatile building block for creating diverse libraries of pyrido[1,2-a]pyrimidine derivatives for drug discovery programs.
Figure 1: Chemical Structure of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
A 2D representation of the title compound.
Physicochemical and Computed Properties
A summary of the key physical and computed properties for 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is provided in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 278614-91-8 | [5] |
| Molecular Formula | C₈H₄Cl₂N₂O | [5] |
| Molecular Weight | 215.04 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Purity | ≥97% (typical) | [5] |
| Topological Polar Surface Area (TPSA) | 34.37 Ų | [5] |
| logP (calculated) | 2.0013 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
| SMILES | C1=CC2=NC(=CC(=O)N2C=C1Cl)Cl | [5] |
| InChIKey | NTUDDGZNPQEOQZ-UHFFFAOYSA-N | [6] |
Synthesis and Reaction Mechanism
Proposed Synthetic Protocol
A logical synthetic pathway would start from 4-chloro-2-aminopyridine and diethyl 2-chloromalonate. The reaction would proceed via a condensation reaction followed by a thermal cyclization.
Step 1: Condensation of 4-chloro-2-aminopyridine with diethyl 2-chloromalonate.
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To a stirred solution of 4-chloro-2-aminopyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A, add diethyl 2-chloromalonate (1.1 eq).
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Heat the reaction mixture to reflux (typically 180-250 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
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If precipitation occurs, collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.
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If the product remains in solution, the solvent can be removed under reduced pressure (if feasible) or the product can be purified by column chromatography on silica gel.
Causality behind Experimental Choices:
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High-boiling point solvent: The cyclization step often requires high temperatures to overcome the activation energy for the intramolecular reaction. Solvents like diphenyl ether or Dowtherm A provide the necessary high temperatures and are relatively inert.
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Stoichiometry: A slight excess of the malonate derivative is used to ensure complete consumption of the starting aminopyridine.
Proposed Reaction Mechanism
The reaction is expected to proceed through an initial nucleophilic attack of the exocyclic amino group of 4-chloro-2-aminopyridine onto one of the ester carbonyls of diethyl 2-chloromalonate, followed by elimination of ethanol to form an intermediate enamine. Subsequent intramolecular cyclization via nucleophilic attack of the endocyclic pyridine nitrogen onto the second ester carbonyl, followed by elimination of another molecule of ethanol, would yield the final product.
Figure 2: Proposed Synthesis and Mechanism
A simplified workflow for the proposed synthesis.
Reactivity and Potential for Further Functionalization
The two chlorine atoms in 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one are expected to exhibit different reactivities towards nucleophilic substitution. The chlorine atom at the 2-position is part of a vinyl chloride-like system and is generally more reactive towards nucleophiles than the chlorine at the 7-position, which is attached to the pyridine ring. This differential reactivity allows for selective functionalization of the molecule.
Common transformations could include:
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Nucleophilic Aromatic Substitution (SNA_r): Reactions with various nucleophiles such as amines, alcohols, and thiols can be employed to introduce a wide range of substituents at the 2- and 7-positions.
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Palladium-catalyzed Cross-Coupling Reactions: The chlorine atoms, particularly the one at the 7-position, can participate in Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[8]
This versatility makes 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Predicted Spectral Characterization
While experimental spectra for this specific compound are not available in the searched literature, the expected spectral characteristics can be predicted based on the analysis of closely related structures.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridopyrimidine core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.
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¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms of the heterocyclic core. The carbonyl carbon would appear significantly downfield (typically δ 160-180 ppm). The carbons bearing the chlorine atoms would also have characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.04 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 would be observed, which is a definitive indicator of the presence of two chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Absorptions corresponding to C=C and C-N stretching vibrations in the aromatic system would also be present in the fingerprint region.
Potential Applications in Drug Discovery
The pyrido[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[2] By using 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one as a starting material, researchers can synthesize novel derivatives to target a variety of diseases.
-
Oncology: Derivatives of the pyrido[1,2-a]pyrimidine core have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression, such as SHP2 inhibitors.[2]
-
Infectious Diseases: The scaffold has been explored for the development of antimalarial agents.[9]
-
Inflammatory Diseases: Certain derivatives have shown potential as anti-inflammatory agents and inhibitors of nitric oxide synthases.[3]
-
Metabolic Disorders: Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as aldose reductase inhibitors, which are of interest for the treatment of diabetic complications.[4]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is not provided in the search results, safety precautions can be inferred from the data available for structurally similar chlorinated heterocyclic compounds.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
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In case of eye contact: Rinse thoroughly with plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its di-halogenated structure provides two reactive sites for further chemical modification, allowing for the synthesis of a wide array of novel compounds. The pyrido[1,2-a]pyrimidine core's proven track record as a pharmacologically active scaffold makes this compound a highly attractive starting point for the development of new therapeutic agents targeting a range of diseases. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
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Figure 1. Chemical structure of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one with IUPAC proton numbering.
